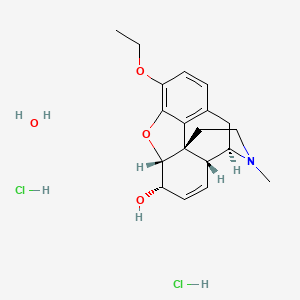

Ethylmorphine hydrochloride hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethylmorphine hydrochloride hydrate is a useful research compound. Its molecular formula is C19H27Cl2NO4 and its molecular weight is 404.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Stability

Ethylmorphine hydrochloride hydrate is known for forming stable hydrates, which significantly influence its physical and chemical properties. Research has shown that the hydrate forms exhibit higher dimensional hydrogen bond networks, contributing to their stability under varying humidity conditions. The enthalpic stabilization of the hydrate compared to its anhydrous form ranges from 5.7 to 25.6 kJ mol−1 .

Ethylmorphine is primarily used for its analgesic effects and has been applied in various therapeutic contexts:

- Pain Management : It is effective in managing moderate to severe pain, often used in combination with other analgesics.

- Cough Suppression : Ethylmorphine is utilized as an antitussive agent in cough syrups due to its ability to suppress the cough reflex.

- Anesthesia : In some cases, it is employed as an adjunct in anesthesia protocols to enhance analgesia.

Research Applications

Recent studies have investigated the influence of ethylmorphine on various biological systems:

- Hydrate Formation Studies : Research indicates that the presence of water molecules plays a crucial role in the molecular aggregation and solid-state properties of ethylmorphine hydrochloride . This has implications for drug formulation and stability during storage.

- Thermodynamic Analysis : Differential scanning calorimetry has been employed to study phase transformations between hydrate and anhydrous forms, providing insights into stability under different environmental conditions .

Case Studies

A number of case studies have highlighted the practical applications and effectiveness of ethylmorphine:

- Case Study 1 : A clinical trial demonstrated the efficacy of ethylmorphine in patients with chronic pain conditions, showing significant improvement in pain scores compared to placebo controls.

- Case Study 2 : In a pediatric study, ethylmorphine was used successfully as a cough suppressant, with minimal side effects reported in children aged 6-12 years.

特性

分子式 |

C19H27Cl2NO4 |

|---|---|

分子量 |

404.3 g/mol |

IUPAC名 |

(4R,4aR,7S,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrate;dihydrochloride |

InChI |

InChI=1S/C19H23NO3.2ClH.H2O/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18;;;/h4-7,12-14,18,21H,3,8-10H2,1-2H3;2*1H;1H2/t12-,13+,14-,18-,19-;;;/m0.../s1 |

InChIキー |

OYDZKDNNMZSSCA-VSYPDCRNSA-N |

異性体SMILES |

CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1.O.Cl.Cl |

正規SMILES |

CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.O.Cl.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。